molecular formula C19H14N4O B2700923 Bis(4-imidazol-1-ylphenyl)methanone CAS No. 343375-12-2

Bis(4-imidazol-1-ylphenyl)methanone

Cat. No. B2700923
CAS RN: 343375-12-2
M. Wt: 314.348
InChI Key: WEJBQDJZUZWTFJ-UHFFFAOYSA-N
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Description

“Bis(4-imidazol-1-ylphenyl)methanone” is a chemical compound that has been used in the synthesis of various coordination polymers . It is often referred to as “Bipmo” in the literature .


Synthesis Analysis

The synthesis of “this compound” involves the use of imidazole, anhydrous potassium carbonate, 4,4’-difluorodiphenylmethanone, hexadecyltrimethylammonium bromide, and dimethyl sulphoxide . The reaction is stirred for a period of 24 hours at 80°C .


Molecular Structure Analysis

“this compound” has been used to synthesize coordination polymers with unprecedented structures . For example, two novel coordination polymers, [Zn2(Bipmo)2(Adip)2 · 2H2O]n (I), [Zn(Bipmo)(Adip) · 2H2O]n (II) (Bipmo = bis(4-(1H-imidazol-1-yl)phenyl)methanone, H2Adip = adipic acid), have been synthesized and structurally characterized .


Chemical Reactions Analysis

“this compound” has been used in the synthesis of coordination polymers . The choice of metal ions and organic ligands are crucial for the construction of these polymers .

Scientific Research Applications

Synthesis and Material Development

  • A study details the synthesis of novel poly(amide-ether)s incorporating bis(4-(4-amino-2-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy) phenyl)methanone, exhibiting properties suitable for applications in material science. These polymers formed low-colored, flexible thin films and showed glass-transition temperatures ranging from 204 to 308°C, along with thermal stability and fluorescence emission, highlighting their potential in electronic and optical devices (Ghaemy, Sharifi, Nasab, & Taghavi, 2013).

Molecular Structure and Interaction Studies

  • Research on the crystal structure of bis(4-(1H-imidazol-1-yl) phenyl)methanone revealed detailed molecular arrangements, showing intermolecular interactions that link components into three-dimensional networks. This structural information is crucial for the development of molecular materials with designed properties (Wang, Sun, Zhang, & Sun, 2017).

Chemical Reactivity and Catalysis

  • A synthesis approach for N-heterocyclic carbene ligands and derived ruthenium olefin metathesis catalysts involves bis(imidazol-1-yl)phenyl)methanone derivatives. This work highlights the compound's role in facilitating efficient macrocyclizations and cross-metathesis reactions, essential for organic synthesis and pharmaceutical research (Bantreil & Nolan, 2011).

Photophysical Properties

  • Another study focused on blue thermally activated delayed fluorescent emitters incorporating a derivative, bis(4-(9′-phenyl-9H,9′H-[3,3′-bicarbazol]-9-yl)phenyl)methanone. These materials exhibited high quantum efficiencies in blue TADF devices, emphasizing their potential in advanced OLED technologies (Kim, Choi, & Lee, 2016).

properties

IUPAC Name

bis(4-imidazol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O/c24-19(15-1-5-17(6-2-15)22-11-9-20-13-22)16-3-7-18(8-4-16)23-12-10-21-14-23/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJBQDJZUZWTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)N3C=CN=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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